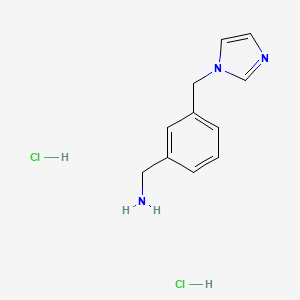
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2377033-94-6 . It has a molecular weight of 246.14 . It is a powder at room temperature .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H11N3.2ClH/c11-7-9-2-1-3-10 (6-9)13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 246.14 .Scientific Research Applications
- Results : Imidazole-based compounds exhibit varying degrees of antibacterial activity, with some showing promising efficacy against specific pathogens .
- Results : Some imidazole compounds exhibit cytotoxic effects on cancer cells, making them potential candidates for further drug development .
- Results : Imidazole-based molecules can attenuate inflammation, making them relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Results : Some imidazole derivatives exhibit antiviral effects against specific viruses, including herpes simplex virus and human immunodeficiency virus (HIV) .
- Results : Imidazole-containing compounds show antioxidant potential comparable to standard antioxidants like ascorbic acid .
Antibacterial Activity
Antitumor Effects
Anti-Inflammatory Properties
Antiviral Activity
Antioxidant Properties
Ulcerogenic Activity
Safety And Hazards
properties
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14;;/h1-6,9H,7-8,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRZTSOHPLBPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)
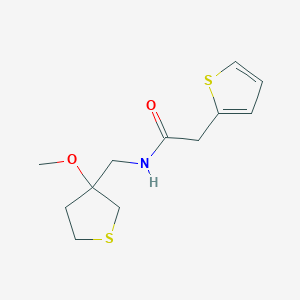
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)
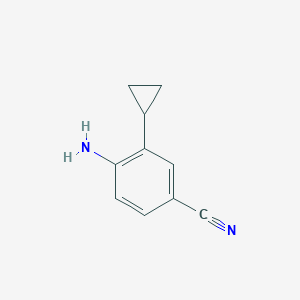
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)
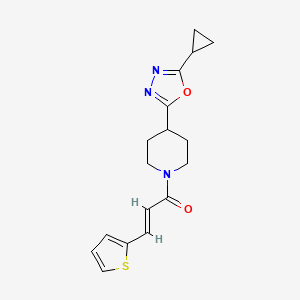
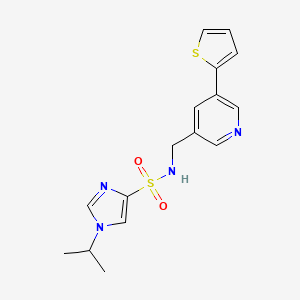
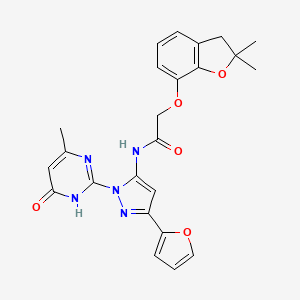
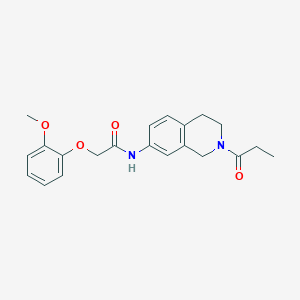
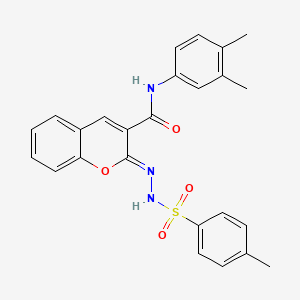
![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)
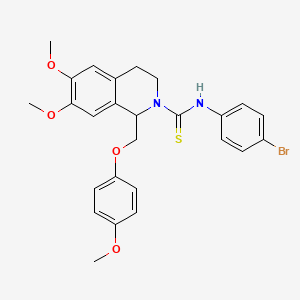
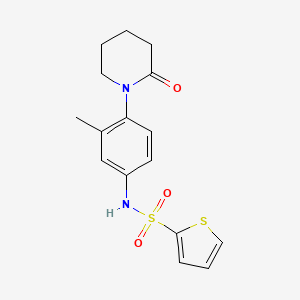
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)